Due to the presence of a naphthalene group and an amine group, (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride might share some properties with other naphthylamine derivatives. Naphthylamines are known for their diverse biological activities, including:* Inhibiting enzymes PubChem: )* Modulating receptors ScienceDirect!* Possessing anti-inflammatory properties NCBI: )
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride is a chiral amine compound with the molecular formula C₁₂H₁₄ClN and a molecular weight of 207.70 g/mol. It is characterized by its naphthalene moiety, which contributes to its aromatic properties. This compound is known for its potential applications in medicinal chemistry and as a precursor in the synthesis of various pharmaceuticals. Its hydrochloride salt form enhances its solubility in water, making it more accessible for biological studies and applications .
These reactions highlight its versatility as a building block in organic synthesis .
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride exhibits significant biological activity, particularly as a neurotransmitter modulator. It has been studied for its potential effects on:
The synthesis of (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride typically involves the following methods:
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride finds applications in various fields:
Studies on (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride have focused on its interactions with various biological targets:
These interactions underline its significance in pharmacology and toxicology.
Several compounds share structural similarities with (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(S)-(-)-1-(1-Naphthyl)ethylamine | 10420-89-0 | 1.00 |
(S)-1-(Naphthalen-2-yl)ethanamine | 3082-62-0 | 0.97 |
(R)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride | 1810074-76-0 | 0.94 |
(S)-1-(Naphthalen-2-yl)propan-1-amine hydrochloride | 1810074-89-5 | 0.94 |
What sets (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride apart from these compounds is its specific stereochemistry and the unique interaction profile it presents with biological targets, particularly in relation to central nervous system activity. Its ability to inhibit specific cytochrome P450 enzymes also distinguishes it from other similar compounds that may not exhibit such selectivity .
Irritant;Environmental Hazard